molecular formula C18H18CaO6 B12643466 Calcium bis[(R)-3-phenyllactate] CAS No. 85391-18-0

Calcium bis[(R)-3-phenyllactate]

Cat. No.: B12643466
CAS No.: 85391-18-0
M. Wt: 370.4 g/mol
InChI Key: OLPHGSKFJSNPOA-GGTCEIRZSA-L
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Description

Calcium bis[®-3-phenyllactate] is a chemical compound with the molecular formula C18H18CaO6 It is a calcium salt of ®-3-phenyllactic acid, which is a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium bis[®-3-phenyllactate] typically involves the reaction of ®-3-phenyllactic acid with a calcium source, such as calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired calcium salt. The reaction can be represented as follows:

2(R)3Phenyllacticacid+Ca(OH)2Calciumbis[(R)3phenyllactate]+2H2O2 (R)-3-Phenyllactic acid + Ca(OH)_2 \rightarrow Calcium bis[(R)-3-phenyllactate] + 2 H_2O 2(R)−3−Phenyllacticacid+Ca(OH)2​→Calciumbis[(R)−3−phenyllactate]+2H2​O

Industrial Production Methods

Industrial production of Calcium bis[®-3-phenyllactate] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Calcium bis[®-3-phenyllactate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Calcium bis[®-3-phenyllactate] has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a calcium supplement.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in bone health and as a calcium source in dietary supplements.

    Industry: It is used in the production of various calcium-based products and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Calcium bis[®-3-phenyllactate] involves its dissociation into calcium ions (Ca2+) and ®-3-phenyllactate ions in aqueous environments. The calcium ions play a crucial role in various physiological processes, including signal transduction, muscle contraction, and bone health. The ®-3-phenyllactate ions may interact with specific molecular targets and pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    Calcium gluconate: A calcium salt of gluconic acid, commonly used as a calcium supplement.

    Calcium lactate: A calcium salt of lactic acid, used in food and pharmaceutical industries.

    Calcium phosphate: A group of calcium salts of phosphoric acid, widely used in bone regeneration and dental applications.

Uniqueness

Calcium bis[®-3-phenyllactate] is unique due to its chiral nature and specific molecular structure, which may confer distinct biological and chemical properties compared to other calcium salts

Properties

CAS No.

85391-18-0

Molecular Formula

C18H18CaO6

Molecular Weight

370.4 g/mol

IUPAC Name

calcium;(2R)-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m11./s1

InChI Key

OLPHGSKFJSNPOA-GGTCEIRZSA-L

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2]

Origin of Product

United States

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